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molecular formula C12H16O2 B3088227 1-(3-Methoxyphenyl)-3-methylbutan-1-one CAS No. 1183770-52-6

1-(3-Methoxyphenyl)-3-methylbutan-1-one

Cat. No. B3088227
M. Wt: 192.25 g/mol
InChI Key: RIEWMJBAOYZLCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09029545B2

Procedure details

To a stirred solution of 3-(methyloxy)benzaldehyde (4.77 g, 35 mmol) in diethyl ether (100 mL) at 0° C. was added bromo(2-methylpropyl)magnesium (21 mL, 42 mmol). The solution was stirred for 10 min at 0° C. and then worked-up with 0.6M HCl (150 mL) and ethyl acetate (200 mL), to afford a crude material. In another round bottom flask of oxalyl chloride (4.60 mL, 52.5 mmol) in DCM (150 mL) at −78° C. was added DMSO (4.97 mL, 70.0 mmol), dissolved in dry DCM (20 mL), followed by a solution of the above crude material dissolved in dry DCM (25 mL). The resulting mixture was stirred for 1 h at −78° C., then triethylamine (24.39 mL, 175 mmol) was added and the solution stirred at −78° C. for 1 h. The reaction was quenched at −78° C. and the product was extracted by DCM and washed with water/brine. The crude material was purified by chromatography on silica gel, eluting with a gradient of 0-50% ethyl acetate in hexane, to afford the title compound (4.12 g). LCMS (B) m/z: 193 [M+1]+, Rt 3.11 min.
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
4.77 g
Type
reactant
Reaction Step Four
Name
bromo(2-methylpropyl)magnesium
Quantity
21 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
150 mL
Type
reactant
Reaction Step Five
Quantity
4.6 mL
Type
reactant
Reaction Step Six
Name
Quantity
4.97 mL
Type
reactant
Reaction Step Six
Name
Quantity
150 mL
Type
solvent
Reaction Step Six
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
24.39 mL
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][CH:10]=1)[CH:6]=[O:7].Br[Mg][CH2:13][CH:14]([CH3:16])[CH3:15].Cl.C(Cl)(=O)C(Cl)=O.CS(C)=O.C(N(CC)CC)C>C(OCC)C.C(Cl)Cl.C(OCC)(=O)C>[CH3:13][CH:14]([CH3:16])[CH2:15][C:6]([C:5]1[CH:8]=[CH:9][CH:10]=[C:3]([O:2][CH3:1])[CH:4]=1)=[O:7]

Inputs

Step One
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
4.77 g
Type
reactant
Smiles
COC=1C=C(C=O)C=CC1
Name
bromo(2-methylpropyl)magnesium
Quantity
21 mL
Type
reactant
Smiles
Br[Mg]CC(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC
Step Five
Name
Quantity
150 mL
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
4.6 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
4.97 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl
Step Seven
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
24.39 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution was stirred for 10 min at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to afford a crude material
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred for 1 h at −78° C.
Duration
1 h
STIRRING
Type
STIRRING
Details
the solution stirred at −78° C. for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched at −78° C.
EXTRACTION
Type
EXTRACTION
Details
the product was extracted by DCM
WASH
Type
WASH
Details
washed with water/brine
CUSTOM
Type
CUSTOM
Details
The crude material was purified by chromatography on silica gel
WASH
Type
WASH
Details
eluting with a gradient of 0-50% ethyl acetate in hexane

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CC(CC(=O)C1=CC(=CC=C1)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.12 g
YIELD: CALCULATEDPERCENTYIELD 61.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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